molecular formula C17H15FN4 B12924880 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine CAS No. 823796-10-7

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B12924880
CAS No.: 823796-10-7
M. Wt: 294.33 g/mol
InChI Key: LUKIHRVLYAHITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a fluorophenyl group and a pyridinyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then cyclized with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

823796-10-7

Molecular Formula

C17H15FN4

Molecular Weight

294.33 g/mol

IUPAC Name

2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C17H15FN4/c1-22(2)17-14(12-7-9-19-10-8-12)11-20-16(21-17)13-5-3-4-6-15(13)18/h3-11H,1-2H3

InChI Key

LUKIHRVLYAHITQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=NC=C2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.